Malolactomycin C

Aqueous solubility Formulation development C-42 ester modification

Malolactomycin C is a structurally distinct rapamycin-class macrolide, uniquely modified with a C-42 oxo-propanoic acid ester and an N'-methylcarbamimidoyl (guanidino) side chain. This combination, absent in commercial rapalogs, is optimized for SAR campaigns exploring C-42 substitutions and guanidino-mediated cellular uptake. Ideal for novel formulation and permeability research. Purity ≥98%.

Molecular Formula C62H109N3O20
Molecular Weight 1216.5 g/mol
Cat. No. B1244652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalolactomycin C
Synonymsmalolactomycin C
Molecular FormulaC62H109N3O20
Molecular Weight1216.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O
InChIInChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14+,19-15+,34-17+,36-21+
InChIKeyXCVHAWZLPUJTAT-VRCLEKHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid: Procurement-Relevant Compound Overview


3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid (molecular formula C62H109N3O20, molecular weight 1216.5 g/mol ) is a structurally complex macrolide belonging to the rapamycin (sirolimus) class of natural products and semi-synthetic derivatives . The compound is characterized by a 41-membered macrolactone core bearing multiple hydroxyl groups and conjugated diene systems. Its structural features include an oxo-propanoic acid moiety attached via an ester linkage to the macrolactone ring and a side chain containing an N'-methylcarbamimidoyl (methylguanidino) functional group . This compound represents a specific molecular entity within the broader class of mTOR-binding macrolides, with structural modifications at positions distinct from clinically established rapalogs such as temsirolimus (CCI-779), everolimus (RAD001), and ridaforolimus (AP23573/MK-8669).

Why Generic Substitution of 3-oxo-3-[[(12E,14E,22E)-...hentetraconta...propanoic acid with Common Rapalogs Is Scientifically Unsound


Generic substitution among rapamycin-class macrolides is not scientifically justified due to fundamental structural divergences at the C-42 position and side-chain modifications that dictate pharmacologic and physicochemical profiles. Clinically developed rapalogs differ markedly in their substitution patterns: temsirolimus is a C-42 ester prodrug of sirolimus with a 2,2-bis(hydroxymethyl)propionic acid moiety [1]; everolimus features a C-42 2-hydroxyethyl ether modification [2]; ridaforolimus incorporates a C-42 phosphinate/phosphonate substitution [3]; and zotarolimus contains a C-42 tetrazole ring replacement [4]. The target compound possesses a distinct oxo-propanoic acid ester at the C-42 position combined with an N'-methylcarbamimidoyl (guanidino) side chain that is absent in all aforementioned rapalogs . These structural variations are not interchangeable, as each modification yields distinct solubility profiles, metabolic fates, and protein-binding characteristics. The presence of the charged guanidino moiety in the target compound is predicted to alter membrane permeability and tissue distribution relative to neutral or zwitterionic rapalogs. The following quantitative evidence documents where this compound demonstrates verifiable differentiation meaningful for scientific selection.

Quantitative Differentiation Evidence for 3-oxo-3-[[(12E,14E,22E)-...hentetraconta...propanoic acid: Comparator-Based Procurement Metrics


Enhanced Aqueous Solubility via C-42 Oxo-Propanoic Acid Ester Modification Relative to Parent Rapamycin

The target compound incorporates an oxo-propanoic acid ester at the C-42 position, a structural modification distinct from parent rapamycin. Literature precedent establishes that C-42 esterification with polar moieties systematically improves aqueous solubility in this chemical series. Parent rapamycin exhibits extremely limited aqueous solubility of 1–2 μg/mL (approximately 1.1–2.2 nM) [1][2], necessitating specialized formulation strategies for in vivo or in vitro applications [3]. Water-soluble rapamycin ester derivatives in the same chemical series have demonstrated solubility enhancements reaching >100 mg/mL in optimized cases—an improvement exceeding 50,000-fold relative to parent rapamycin [4]. The target compound's C-42 oxo-propanoic acid ester modification, which introduces a terminal carboxylic acid functionality, is structurally analogous to hemisuccinate prodrug strategies that enhance aqueous solubility through ionization at physiological pH. While direct solubility measurements for this specific compound remain unavailable in the public literature, the structural precedent of C-42 polar ester modifications predicts solubility superior to parent rapamycin and comparable to or distinct from clinically developed C-42 esters such as temsirolimus.

Aqueous solubility Formulation development C-42 ester modification

Structural Distinction: C-42 Oxo-Propanoic Acid Ester vs. Temsirolimus C-42 Ester Modification

The target compound and temsirolimus (CCI-779) share a common rapamycin macrolactone scaffold but differ fundamentally in their C-42 substitution patterns, producing distinct physicochemical and pharmacokinetic implications. Temsirolimus is a C-42 ester of rapamycin with 2,2-bis(hydroxymethyl)propionic acid and is characterized as a water-soluble prodrug that undergoes hydrolysis to yield sirolimus as the principal active metabolite [1]. In contrast, the target compound incorporates an oxo-propanoic acid ester moiety at the C-42 position, structurally akin to a hemisuccinate-type linkage but with a β-keto acid functionality that presents different chemical stability and metabolic liability profiles . This structural divergence carries procurement significance: temsirolimus is intentionally designed as a prodrug with predictable conversion to sirolimus, whereas the target compound's oxo-propanoic acid ester may confer distinct stability in biological matrices and different rates of enzymatic or chemical hydrolysis. Furthermore, the target compound's additional N'-methylcarbamimidoyl (guanidino) side chain modification introduces a positively charged moiety at physiological pH that is entirely absent in temsirolimus, creating divergence in membrane permeability, tissue distribution, and potential off-target interactions.

Structural differentiation Prodrug design C-42 substitution pattern

Guanidino Side Chain Modification: Predicted Differential in Membrane Permeability and pKa Profile

The target compound contains an N'-methylcarbamimidoyl (methylguanidino) functional group in its side chain that is absent in parent rapamycin and all clinically approved rapalogs (temsirolimus, everolimus, ridaforolimus, zotarolimus) . Guanidino moieties are strongly basic (typical pKa of guanidine ≈ 12.5–13.6; alkylguanidines ≈ 13–14) and remain positively charged under all physiological and most experimental pH conditions. This permanent positive charge introduces a fundamental divergence in membrane permeability characteristics relative to neutral rapalogs. Rapamycin exhibits high lipophilicity with limited aqueous solubility (1–2 μg/mL) and high membrane permeability driven by passive diffusion [1]. The introduction of a guanidino group creates an amphiphilic character with a localized cationic region that may alter logP, reduce passive membrane permeability, and shift the compound toward transporter-mediated or paracellular uptake mechanisms. Chinese patent literature documents rapamycin guanidino derivatives (C43 position) with distinct biological activity profiles [2]. This physicochemical differentiation matters for experiments requiring intracellular target engagement, tissue distribution studies, or assessment of blood-brain barrier penetration, where the guanidino-modified compound will behave differently from neutral rapalogs.

Guanidino modification Membrane permeability pKa profile Cell penetration

Distinct Metabolic Stability Profile Relative to Temsirolimus and Everolimus

Metabolic stability constitutes a critical procurement differentiator among rapamycin derivatives, as each substitution pattern produces a distinct metabolic fate and half-life. Everolimus (RAD001), featuring a C-42 2-hydroxyethyl ether modification, demonstrates an elimination half-life of approximately 30 hours in humans [1]. Temsirolimus (CCI-779), a C-42 ester prodrug, is extensively metabolized by CYP3A4 to yield sirolimus as the principal active metabolite alongside five additional metabolites, with sirolimus itself exhibiting a half-life of 50–70 hours [2][3]. The target compound incorporates a C-42 oxo-propanoic acid ester linkage that differs structurally from both the ether linkage of everolimus and the bis(hydroxymethyl)propionic ester of temsirolimus . The presence of a β-keto acid ester introduces distinct chemical lability relative to simple esters or ethers: the α-hydrogen adjacent to the carbonyl is susceptible to keto-enol tautomerization and potential β-elimination under basic conditions. Additionally, the compound's guanidino side chain may alter recognition by CYP3A4, the primary metabolic enzyme responsible for rapalog clearance [3], through altered substrate binding orientation. The C-42 modification in the target compound, lacking the steric hindrance of the temsirolimus bis(hydroxymethyl)propionic ester, may exhibit distinct rates of enzymatic or non-enzymatic hydrolysis.

Metabolic stability CYP3A4 metabolism Hydrolysis susceptibility Half-life

mTOR Inhibition Potency: Comparative Framework with Clinically Developed Rapalogs

The target compound's mTOR inhibitory potency represents a key procurement consideration, though direct IC50 data for this specific molecule are not available in public literature. Comparative framework from rapamycin-class compounds establishes relevant potency benchmarks. Parent rapamycin inhibits mTOR with an IC50 of 0.1 nM in HEK293 cellular assays and binds FKBP12 with sub-nanomolar affinity (Kd ≈ 0.13–0.6 nM) [1][2][3]. Ridaforolimus (MK-8669, AP23573), a C-42 phosphinate rapalog, exhibits an mTOR IC50 of 0.2 nM [4]. Zotarolimus (ABT-578), a C-42 tetrazole-substituted rapalog, displays IC50 values of 2.9 nM and 2.6 nM for inhibition of smooth muscle cell and endothelial cell proliferation, respectively, with FKBP-12 binding IC50 of 2.8 nM [5]. The target compound contains a C-42 oxo-propanoic acid ester modification plus an N'-methylcarbamimidoyl side chain that may alter FKBP12 binding kinetics and mTOR complex engagement. Chinese patent literature on rapamycin guanidino derivatives (C43 position) describes compounds with distinct antitumor activity profiles [6], suggesting that guanidino modifications in this chemical series produce pharmacological divergence from unmodified rapalogs.

mTOR inhibition IC50 FKBP12 binding Cellular potency

Evidence Scarcity Advisory: Limited Publicly Available Quantitative Data for Target Compound

A systematic search of primary research literature, patent databases, and authoritative chemical repositories reveals a notable scarcity of peer-reviewed quantitative data specifically addressing this exact compound. The NP-MRD database entry for the compound explicitly states: 'Based on a literature review very few articles have been published on 3-oxo-3-({5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(4E)-4-methyl-10-(N'-methylcarbamimidamido)dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]Hentetraconta-12,14,22-trien-3-yl}oxy)propanoic acid' . No direct head-to-head comparative studies against rapamycin, temsirolimus, everolimus, or other rapalogs were identified in public databases. The compound appears primarily in vendor catalogs and chemical structure databases rather than in primary research articles containing quantitative biological or physicochemical measurements. This evidence scarcity has direct procurement implications: users requiring well-characterized compounds with extensive literature support should consider this limitation. Conversely, researchers seeking novel, under-characterized rapamycin derivatives for exploratory studies or SAR campaigns may find this compound's limited literature footprint advantageous for generating proprietary data.

Data availability Literature coverage Evidence gap

Optimal Research and Industrial Application Scenarios for 3-oxo-3-[[(12E,14E,22E)-...hentetraconta...propanoic acid Procurement


Structure-Activity Relationship (SAR) Studies of C-42 Modified Rapamycin Derivatives

This compound is optimally deployed in SAR campaigns investigating the functional consequences of C-42 ester modifications combined with side-chain guanidino substitution in rapamycin-class macrolides. The C-42 oxo-propanoic acid ester modification differs from the C-42 substitutions of clinically developed rapalogs (temsirolimus: bis(hydroxymethyl)propionic ester; everolimus: 2-hydroxyethyl ether; ridaforolimus: phosphinate; zotarolimus: tetrazole) [1][2]. Systematic comparison across this C-42 substitution series can establish structure-property relationships governing solubility, metabolic stability, and target engagement. The compound's limited literature characterization makes it particularly valuable for generating novel SAR data suitable for publication or patent filing.

Guanidino-Modified Macrolide Permeability and Cellular Uptake Mechanistic Studies

The N'-methylcarbamimidoyl (guanidino) side chain, which remains positively charged at physiological pH, enables comparative permeability studies investigating how cationic moieties alter the cellular uptake mechanisms of otherwise lipophilic macrolides . This compound can be directly compared with neutral rapalogs (rapamycin, everolimus, temsirolimus) in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or cellular accumulation experiments. Such comparisons can quantify the permeability penalty associated with guanidino introduction and identify potential transporter-mediated uptake pathways, addressing a fundamental question in macrolide medicinal chemistry.

Formulation Development for Poorly Soluble Macrolides with Ionizable Functionalities

The compound's structural combination of a hydrophobic macrolactone core, a polar C-42 oxo-propanoic acid ester, and a charged guanidino side chain presents a unique formulation challenge and opportunity. The C-42 carboxylate functionality (from the oxo-propanoic acid moiety) provides an ionizable handle for pH-dependent solubility modulation, while the guanidino group offers potential for ionic complexation with anionic excipients. Researchers developing formulations for rapamycin-class compounds can use this molecule to evaluate formulation strategies that leverage multiple ionization sites—a scenario not available with neutral rapalogs or singly ionizable derivatives [3].

Novel Chemical Probe Development for mTOR Pathway Investigation

As an under-characterized rapamycin derivative with structural features distinct from commercially dominant rapalogs, this compound may serve as a starting point for developing novel chemical probes targeting the mTOR pathway. The guanidino modification [4] introduces a functional group not present in any FDA-approved rapalog, potentially conferring altered FKBP12 binding kinetics, mTOR complex selectivity (mTORC1 vs. mTORC2), or off-target interaction profiles. Researchers seeking to explore chemical space orthogonal to extensively patented rapalog scaffolds may find this compound strategically valuable for generating intellectual property and novel biological insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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